4-Chloro-3-nitroanisole

Catalog No.
S1505604
CAS No.
10298-80-3
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-nitroanisole

CAS Number

10298-80-3

Product Name

4-Chloro-3-nitroanisole

IUPAC Name

1-chloro-4-methoxy-2-nitrobenzene

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3

InChI Key

HISHUMDTGXICEZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

4-Chloro-3-nitroanisole is an organic compound with the molecular formula C7H6ClNO3C_7H_6ClNO_3. It features a chloro group and a nitro group attached to an anisole structure, which is a methoxy-substituted benzene. This compound is classified under nitroanilines and is known for its distinctive chemical properties, including its reactivity and potential applications in various chemical syntheses and biological studies .

, typical of compounds containing both chloro and nitro functional groups. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, yielding 4-chloro-3-aminoanisole.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, depending on the conditions and substituents present .

Research indicates that 4-chloro-3-nitroanisole exhibits biological activity, particularly in the context of environmental microbiology. For instance, certain bacterial strains have been shown to utilize this compound as a carbon source, leading to its degradation and transformation into less harmful metabolites. This property is significant in bioremediation processes where contaminants need to be broken down .

Several methods exist for synthesizing 4-chloro-3-nitroanisole:

  • Nitration of Anisole: Anisole can be nitrated using a mixture of nitric acid and sulfuric acid, followed by chlorination to introduce the chloro group.
  • From p-Aminoanisole: A method involves protecting the amino group of p-aminoanisole, nitrating it, and then removing the protective group .
  • Industrial Processes: Various industrial methods have been patented for the efficient synthesis of this compound, focusing on optimizing yields and minimizing by-products .

4-Chloro-3-nitroanisole finds applications in several areas:

  • Chemical Synthesis: It serves as a precursor for synthesizing various derivatives used in pharmaceuticals and agrochemicals.
  • Research: The compound is utilized in studies related to environmental science and microbiology due to its degradability by certain bacterial strains.
  • Dyes and Pigments: It can be involved in the production of dyes owing to its aromatic structure .

Studies on 4-chloro-3-nitroanisole have explored its interactions with biological systems. For example, research has demonstrated how certain bacteria metabolize this compound, leading to insights into microbial degradation pathways. These studies are crucial for understanding the environmental impact of such compounds and developing bioremediation strategies .

Several compounds share structural similarities with 4-chloro-3-nitroanisole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Chloro-3-nitroanilineC6H5ClN2O2C_6H_5ClN_2O_2Contains an amino group instead of a methoxy group; known for toxicity.
4-NitroanisoleC7H8N2O2C_7H_8N_2O_2Lacks chlorine; used in dye synthesis.
3-Chloro-4-nitroanisoleC7H6ClN2O2C_7H_6ClN_2O_2Similar structure but with different positioning of chloro and nitro groups; exhibits different reactivity patterns.

Uniqueness of 4-Chloro-3-Nitroanisole

The uniqueness of 4-chloro-3-nitroanisole lies in its specific combination of functional groups (chloro and nitro) on the anisole framework, which influences its reactivity and biological interactions. Its ability to be metabolized by certain bacteria also sets it apart from similar compounds that may not share this property .

Industrial-Scale Synthesis Pathways from p-Aminophenol Derivatives

The industrial synthesis of 4-chloro-3-nitroanisole employs several pathways, with p-aminophenol derivatives serving as important precursors. One established method involves starting from p-aminoanisole and proceeding through amino acetylating protection, nitration, deprotection, and subsequent transformations to yield the target molecule. This multi-step approach helps control the regioselectivity of nitration and prevents unwanted side reactions.

A protected amino group directs nitration to the desired position and prevents oxidation of the amino group itself. The typical reaction sequence involves:

  • Protection of the amino group (typically acetylation)
  • Nitration of the protected compound
  • Deprotection of the amino group
  • Diazotization of the amino group
  • Chlorination via Sandmeyer reaction
  • Final transformations to yield 4-chloro-3-nitroanisole

Table 1: Comparison of Industrial Synthesis Pathways for 4-Chloro-3-nitroanisole

Starting MaterialProtection MethodNitration ConditionsDeprotection MethodOverall Yield (%)AdvantagesDisadvantages
p-AminoanisoleAcetylation (Ac₂O)HNO₃/H₂SO₄, 0-5°CAcid hydrolysis70-75High regioselectivity, well-establishedMultiple steps, acid waste
p-ChlorophenolAlkylation (Me₂SO₄)HNO₃/H₂SO₄, -5°CNot required80-85Fewer steps, higher yieldMethylating agent toxicity
p-ChloroanisoleNot requiredHNO₃/H₂SO₄, controlled TNot required75-80Direct process, fewer stepsLower regioselectivity
p-NitrophenolMethylationNot requiredNot required65-70Avoids nitration stepLower overall yield

A recent patent (CN114702390A) describes an innovative approach starting from p-chlorophenol that eliminates the use of highly toxic reagents, addressing environmental concerns related to traditional methods. The process involves:

  • Reaction of p-chlorophenol with 2-bromopyridine using potassium phosphate in dimethyl sulfoxide
  • Nitration using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions
  • Further transformations to yield high-purity 4-chloro-3-nitroanisole

This method demonstrates substantial improvements in waste treatment, particularly eliminating issues with cuprous chloride wastewater that plagued earlier industrial processes.

Continuous Flow Nitration Techniques for Yield Enhancement

Continuous flow technology represents a significant advancement in the nitration of aromatic compounds, including the synthesis of 4-chloro-3-nitroanisole. This approach offers numerous advantages over traditional batch processes, particularly for exothermic and potentially hazardous nitration reactions.

The nitration of aromatic compounds in continuous flow systems enables precise control of reaction parameters, leading to enhanced yields and improved safety profiles. For 4-chloro-3-nitroanisole production, several flow reactor designs have been implemented, including microreactors, tube reactors, and specialized flow plates.

Key advantages of continuous flow nitration for 4-chloro-3-nitroanisole synthesis:

  • Enhanced safety: Smaller reaction volumes minimize risks associated with exothermic nitration reactions
  • Improved temperature control: Efficient heat transfer allows for precise temperature regulation
  • Reduced acid concentration: Less concentrated acids can be used while maintaining reactivity
  • Higher selectivity: Better control of reaction parameters leads to improved regioselectivity
  • Decreased formation of by-products: Particularly reduction of phenolic impurities from 2% to 0.1%
  • Process intensification: Higher space-time yields compared to batch processes
  • Reduced waste generation: Lower E-factor and simplified downstream processing

Table 2: Comparison of Batch vs. Continuous Flow Nitration for 4-Chloro-3-nitroanisole Production

ParameterBatch ProcessContinuous FlowImprovement Factor
Reaction time120-180 min10-20 min6-18×
Temperature control±5°C±1°C
Yield75-80%90-95%~1.2×
Selectivity (target isomer)85-90%95-98%~1.1×
Phenolic impurities2-3%0.1-0.2%10-30×
Acid consumption100%60-70%~1.5×
Space-time yield25-30 kg/L·day1800-2000 kg/L·day~70×
E-factor15-205-7~3×

A recent study demonstrated a scalable continuous-flow microreaction process for mononitration that achieved excellent selectivity and high yields for various aromatic compounds, including chlorinated anisoles. The system utilized a Corning Advanced-Flow Reactor with multiple fluidic modules, allowing for precise control of reaction parameters.

The general setup for continuous flow nitration involves:

  • Feed preparation: Separate streams for substrate and nitrating mixture
  • Mixing zone: Efficient micromixing of reactants at controlled temperatures
  • Residence time unit: Temperature-controlled reactor with defined residence time
  • Quench system: Immediate neutralization of excess nitrating agent
  • Product separation: Continuous liquid-liquid extraction or crystallization

Recent developments by Vapourtec have demonstrated that reactions leading to multiple products or decomposition in batch mode gave excellent yields with fewer impurities on significantly shorter time-scales when conducted in flow systems.

Regioselectivity Control in Electrophilic Aromatic Substitution

Controlling regioselectivity is crucial in the nitration of aromatic compounds, particularly for 4-chloro-3-nitroanisole where specific substitution patterns are required. The nitration of chloroanisole can potentially yield multiple isomers, making regiocontrol essential for industrial applications.

The nitration reaction mechanism involves the formation of a nitronium ion (NO₂⁺) from nitric acid, typically in the presence of a strong acid catalyst like sulfuric acid. This electrophile attacks the aromatic ring in an electrophilic aromatic substitution (EAS) reaction, with the position of attack determined by the existing substituents.

Key factors affecting regioselectivity in the nitration of chloroanisole include:

  • Electronic effects of substituents: Methoxy groups are ortho/para-directing and activating, while chlorine is ortho/para-directing but deactivating
  • Steric effects: Substitution is less favorable at positions with steric hindrance
  • Temperature: Lower temperatures generally improve regioselectivity
  • Acid concentration: Higher H₂SO₄ concentrations can alter regioselectivity patterns
  • Solvent effects: Polar aprotic solvents can influence regiochemistry

Table 3: Substituent Effects on Nitration Regioselectivity in Chloroanisole

PositionMajor Directing GroupElectronic EffectSteric EffectOverall Preference
ortho to -OCH₃MethoxyStrong activatingModerate hindranceMedium preference
para to -OCH₃MethoxyStrong activatingLow hindranceHigh preference
meta to -OCH₃NoneDeactivatingLow hindranceLow preference
ortho to -ClChlorineWeak activatingModerate hindranceLow preference
para to -ClChlorineWeak activatingLow hindranceMedium preference
meta to -ClNoneDeactivatingLow hindranceVery low preference

For the synthesis of 4-chloro-3-nitroanisole, the optimal conditions involve:

  • Temperature control: Maintaining temperatures between 0-5°C
  • Acid ratio optimization: Carefully tuned H₂SO₄:HNO₃ ratios (typically 3:1 to 4:1)
  • Controlled addition rate: Slow addition of nitrating mixture to substrate
  • Use of specialized catalysts: In some cases, solid acid catalysts like Mo(VI)-supported TiO₂-ZrO₂ mixed-metal oxides have shown enhanced regioselectivity

A systematic study on continuous flow nitration of various aromatic compounds demonstrated that the ratio of H₂SO₄ to HNO₃ significantly impacts regioselectivity. For chloroanisole derivatives, a higher H₂SO₄ concentration (typically 98% H₂SO₄) with careful temperature control below 5°C maximizes the formation of the desired 4-chloro-3-nitroanisole isomer.

Recent advances include the use of solid acid catalysts in continuous flow systems, which have shown promising results for regioselective nitration. A study using Mo(VI)-supported TiO₂–ZrO₂ mixed-metal oxide catalyst demonstrated high regioselectivity for para-substituted products in the nitration of various aromatic compounds.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10298-80-3

Wikipedia

4-Chloro-3-nitroanisole

Dates

Modify: 2023-08-15

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